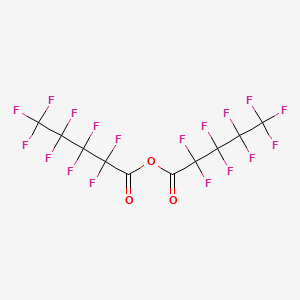

Nonafluoropentanoic anhydride

Descripción general

Descripción

Nonafluoropentanoic anhydride is a useful research compound. Its molecular formula is C10F18O3 and its molecular weight is 510.08 g/mol. The purity is usually 95%.

The exact mass of the compound Perfluoropentanoic anhydride is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Perfluorinated Compounds :

- Perfluoroketones, useful in medicinal chemistry, can be synthesized via fluoroacylation of 1,3-dienes using perfluorinated anhydrides like Trifluoroacetic anhydride (TFAA). This reaction likely proceeds through a fluoroacylcobalt reagent formed in situ, leading to longer chain perfluorinated ketones (Kohn & Rovis, 2014).

Use in Consumer Products :

- Perfluoropentanoic acid (PFPeA), a related compound to Perfluoropentanoic anhydride, has been found in consumer products like chocolate cake and chocolate milk. This discovery underscores the widespread use of per- and polyfluoroalkyl substances (PFAS), known for their heat-, stain-, and water-resistant properties, in various consumer products (Erickson, 2019).

Organic Synthesis :

- Perfluoro acid anhydrides are employed as a perfluoroalkyl source in intramolecular amino- and carbo-perfluoroalkylations of aminoalkenes. This method is useful for synthesizing a diverse array of perfluoroalkylated amines, including N-heterocycles, which have potential applications in drug discovery, agrochemicals, and chemical-biology research (Kawamura et al., 2017).

Environmental Impact and Toxicity Studies :

- Research on short-chain perfluorinated chemicals (PFCs) like PFPeA has shown that they do not have acute cytotoxic effects on thyroid cells in vitro, nor do they modulate cAMP production. This finding is significant in understanding the environmental and health impacts of PFCs (Croce et al., 2019).

Photolytic Studies :

- The photolysis of perfluoroacetic anhydride, closely related to Perfluoropentanoic anhydride, reveals its potential as a source of CF3 radicals, important in various chemical processes. The study highlights the simple and quantifiable reactions involved in the photolysis of this compound (Chamberlain & Whittle, 1972).

Food Packaging Applications :

- Perfluorinated compounds, including PFPeA, are used in food packaging materials for oil and moisture resistance. A study analyzing various foodstuff-packaging materials in Greece demonstrated the presence of such compounds, although at relatively low concentrations (Zafeiraki et al., 2014).

Mecanismo De Acción

Target of Action

Perfluoropentanoic anhydride, also known as Nonafluoropentanoic anhydride, interacts with several targets in the body. One of the primary targets is the Peroxisome proliferator-activated receptor alpha (PPARA), a key regulator of lipid metabolism . It also interacts with other genes such as CYP7A1, EGR3, and ACOX1 .

Mode of Action

Perfluoropentanoic anhydride’s interaction with its targets leads to various changes in cellular functions. For instance, it results in increased expression of CYP7A1 mRNA . It also inhibits the reaction where Estradiol results in increased expression of EGR3 mRNA . Furthermore, it results in increased activity of PPARA protein . These interactions can lead to changes in cellular functions and responses.

Biochemical Pathways

Perfluoropentanoic anhydride affects several biochemical pathways. It has been associated with alterations in lipid and amino acid metabolites, which may be involved in energy and cell membrane disruption . The affected pathways include lipid, amino acid, carbohydrate, nucleotide, energy metabolism, glycan biosynthesis and metabolism, and metabolism of cofactors and vitamins .

Result of Action

The molecular and cellular effects of Perfluoropentanoic anhydride’s action are diverse. It also induces alterations in lipid and amino acid metabolites, potentially leading to energy and cell membrane disruption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoropentanoic anhydride. As a persistent environmental pollutant, it can accumulate in human and animal bodies, leading to potential health issues .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Perfluoropentanoic anhydride are not fully understood due to limited research. It is known that this compound can interact with various biomolecules. For instance, it can act as a powerful cation exchanger in ion-pairing chromatography

Cellular Effects

It has been suggested that short-chain perfluorinated compounds like Perfluoropentanoic anhydride could potentially affect thyroid cell viability and/or interfere with the functional effect of Thyroid Stimulating Hormone (TSH)

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation . The specifics of these interactions and the changes in gene expression that may result are not yet clear.

Temporal Effects in Laboratory Settings

It is known that perfluorinated chemicals, including Perfluoropentanoic anhydride, are persistent in the environment and can have long-term effects on cellular function . Information on the product’s stability, degradation, and long-term effects observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

It has been reported that the clearance and inter-compartmental clearance of Perfluoropentanoic acid, a related compound, were higher in female rats than in male rats, suggesting that Perfluoropentanoic anhydride may be eliminated more rapidly in female rats .

Metabolic Pathways

It is known that perfluorinated chemicals can affect lipid metabolic processes

Transport and Distribution

It is known that water and the atmosphere are the major transport pathways for perfluorinated substances in the environment, while water, soil, and sediment are sinks .

Subcellular Localization

It is known that short-chain perfluorinated compounds can be distributed in various cellular compartments

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanoyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F18O3/c11-3(12,5(15,16)7(19,20)9(23,24)25)1(29)31-2(30)4(13,14)6(17,18)8(21,22)10(26,27)28 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNMNWOUFKIZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377825 | |

| Record name | Perfluoropentanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308-28-1 | |

| Record name | Perfluoropentanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B3031335.png)

![5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole](/img/structure/B3031338.png)

![1,2,2-trichloro-N-[2-[4-(trifluoromethyl)pyridin-2-yl]oxyethoxy]ethenamine](/img/structure/B3031339.png)

![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)